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Introduction
Cyclic GMP-AMP synthase (cGAS), likely the intended subject of the query "Cgpac," is a

pivotal innate immune sensor. It does not function as a traditional GTPase that hydrolyzes GTP

to GDP. Instead, cGAS is a nucleotidyltransferase that, upon activation by double-stranded

DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP) from ATP

and GTP.[1][2][3] This activation of cGAS is a critical step in the cGAS-STING signaling

pathway, which orchestrates immune responses against pathogens and cellular damage.[4][5]

[6] Given its role in various diseases, including autoimmune disorders and cancer, assays to

measure cGAS activity and its interaction with substrates like GTP are crucial for research and

therapeutic development.[2]

These application notes provide detailed protocols for measuring the enzymatic activity of

cGAS through the quantification of cGAMP production and for assessing the binding of GTP to

cGAS.

cGAS-STING Signaling Pathway
Upon binding to cytosolic dsDNA, cGAS undergoes a conformational change and dimerizes,

activating its enzymatic function.[7] Activated cGAS then catalyzes the formation of 2'3'-cGAMP

from ATP and GTP.[1][4] cGAMP subsequently binds to the stimulator of interferon genes

(STING) protein located on the endoplasmic reticulum. This binding event triggers a
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downstream signaling cascade, leading to the production of type I interferons and other

inflammatory cytokines, which collectively establish an antiviral or inflammatory state.[4][5][8]
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Caption: The cGAS-STING signaling pathway, initiated by cytosolic dsDNA.

Experimental Workflow
The following diagram outlines the general workflow for assessing cGAS activity and GTP

binding.

Preparation

Activity Assay (cGAMP Synthesis) GTP Binding Assay

Prepare Reagents:
- Purified cGAS

- dsDNA
- ATP/GTP
- Buffers

Set up reaction:
cGAS + dsDNA + ATP + GTP

Set up binding reaction:
cGAS + dsDNA + Non-hydrolyzable GTP analog

Incubate at 37°C

Quench Reaction

Detect cGAMP
(ELISA, TR-FRET, LC-MS/MS)

Analyze Data:
- Determine enzyme kinetics

- IC50 for inhibitors

Incubate to Equilibrium

Separate Bound vs. Free Ligand
(e.g., Filter binding, SPR)

Detect Bound Ligand

Analyze Data:
- Determine Kd

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b052517?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Experimental workflow for cGAS activity and GTP binding assays.

Quantitative Data Summary
The following table summarizes key kinetic parameters for human cGAS. Note that these

values can vary depending on the specific experimental conditions, such as the length and

concentration of the dsDNA activator.

Parameter Substrate Value Reference

K_m (Michaelis

Constant)
ATP 393.0 ± 15.3 µM [9]

K_m (Michaelis

Constant)
GTP 94.2 ± 11.1 µM [9]

k_cat (Turnover

Number)
- 2.4 - 2.6 min⁻¹ [9]

K_D (Dissociation

Constant)
G140 (inhibitor) 141 ± 80 nM [5]

Protocols
Protocol 1: cGAS Enzymatic Activity Assay (cGAMP
Production)
This protocol is adapted from commercially available ELISA-based kits and published

methodologies for measuring cGAMP synthesis.[1][2]

Objective: To quantify the enzymatic activity of cGAS by measuring the production of 2'3'-

cGAMP.

Materials:

Purified recombinant human cGAS
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Double-stranded DNA (e.g., 100 bp dsDNA)

ATP and GTP stock solutions (10 mM)

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 20 mM EDTA, 5 mM MgCl₂

Stop Solution (e.g., 0.5 M EDTA)

2'3'-cGAMP ELISA Kit (commercially available)

Microplate reader

Procedure:

Reagent Preparation:

Thaw all reagents on ice.

Prepare a working solution of cGAS in Reaction Buffer. The final concentration will need to

be optimized, but a starting point is 10-50 nM.

Prepare a working solution of dsDNA in Reaction Buffer. A typical concentration is 25 nM.

Prepare a mixture of ATP and GTP in Reaction Buffer. A common final concentration for

each is 100 µM.

Reaction Setup:

In a 96-well plate or microcentrifuge tubes, add the components in the following order:

Reaction Buffer

dsDNA

cGAS enzyme

(Optional) Test compounds (e.g., inhibitors)
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Pre-incubate the mixture for 10 minutes at room temperature to allow for cGAS-DNA

binding.

Initiation of Reaction:

Initiate the enzymatic reaction by adding the ATP/GTP mixture to each well.

The final reaction volume is typically 20-50 µL.

Incubation:

Incubate the reaction plate at 37°C for a predetermined time (e.g., 60 minutes). The

optimal time should be determined in preliminary experiments to ensure the reaction is in

the linear range.

Termination of Reaction:

Stop the reaction by adding an equal volume of Stop Solution.

Quantification of cGAMP:

Quantify the amount of 2'3'-cGAMP produced using a commercial ELISA kit according to

the manufacturer's instructions. This typically involves a competitive binding assay where

cGAMP in the sample competes with a labeled cGAMP for binding to a specific antibody.

Data Analysis:

Generate a standard curve using known concentrations of 2'3'-cGAMP.

Determine the concentration of cGAMP in each sample by interpolating from the standard

curve.

Calculate the specific activity of cGAS (e.g., in pmol of cGAMP/min/mg of cGAS).

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to

determine the IC₅₀ value.
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Protocol 2: GTP Binding Assay using a Non-
Hydrolyzable Analog
This protocol describes a filter binding assay to measure the direct binding of GTP to cGAS,

using a non-hydrolyzable GTP analog to prevent enzymatic turnover.

Objective: To determine the binding affinity (K_d) of GTP for cGAS.

Materials:

Purified recombinant human cGAS

Double-stranded DNA (e.g., 100 bp dsDNA)

Non-hydrolyzable, radiolabeled GTP analog (e.g., [γ-³²P]GTPγS or [³H]GppNHp)

Unlabeled GTPγS or GppNHp

Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

Nitrocellulose and cellulose acetate filter membranes (0.45 µm pore size)

Filter apparatus

Wash Buffer: Cold Binding Buffer

Scintillation fluid and counter

Procedure:

Reaction Setup:

Prepare a reaction mix in microcentrifuge tubes containing:

Binding Buffer

A fixed, low concentration of radiolabeled non-hydrolyzable GTP analog (e.g., 1-10 nM).

A fixed concentration of cGAS (e.g., 50 nM).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A fixed, saturating concentration of dsDNA (e.g., 100 nM).

Varying concentrations of unlabeled non-hydrolyzable GTP analog for competition

binding (e.g., from 0 to 100 µM).

Incubation:

Incubate the reaction mixtures at room temperature or 37°C for a sufficient time to reach

binding equilibrium (e.g., 30-60 minutes).

Filtration:

Pre-soak the nitrocellulose and cellulose acetate filters in Wash Buffer.

Assemble the filter apparatus with the nitrocellulose membrane on top of the cellulose

acetate membrane.

Rapidly filter the reaction mixtures through the membranes under vacuum. The protein

and bound ligand will be retained on the nitrocellulose filter, while the unbound ligand will

pass through.

Immediately wash the filters twice with 5 mL of cold Wash Buffer to remove non-

specifically bound ligand.

Quantification:

Place the nitrocellulose filters in scintillation vials.

Add scintillation fluid and vortex.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Plot the amount of bound radiolabeled ligand as a function of the concentration of the

unlabeled competitor.
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Fit the data to a one-site competition binding model to determine the IC₅₀ of the unlabeled

ligand.

Calculate the equilibrium dissociation constant (K_d) for the GTP analog using the Cheng-

Prusoff equation.

Conclusion
The protocols and information provided here offer a comprehensive guide for studying the

enzymatic activity and GTP binding characteristics of cGAS. By understanding these

fundamental properties, researchers can further elucidate the role of the cGAS-STING pathway

in health and disease and advance the development of novel therapeutics targeting this critical

innate immune signaling axis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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